(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine

Catalog No.
S14440635
CAS No.
M.F
C10H14N2
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine

Product Name

(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine

IUPAC Name

2-methyl-3-[(2R)-pyrrolidin-2-yl]pyridine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3/t10-/m1/s1

InChI Key

PNNMNLLCHYHPBH-SNVBAGLBSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2CCCN2

Isomeric SMILES

CC1=C(C=CC=N1)[C@H]2CCCN2

(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine is a chiral compound characterized by a pyridine ring substituted at the 3-position with a pyrrolidine moiety and a methyl group at the 2-position. This compound belongs to a class of heterocyclic compounds that have garnered interest due to their potential biological activities and applications in medicinal chemistry. The presence of the pyrrolidine ring contributes to its unique properties, making it a subject of research in various fields, including pharmacology and organic synthesis.

, which include:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, which may yield fully saturated derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho or para to the nitrogen atom. Common reagents for substitution include sodium hydride in dimethylformamide.

Research has indicated that compounds containing a pyrrolidine core exhibit a wide range of biological activities, including:

  • Antimicrobial and Antiviral Effects: Pyrrolidine derivatives have shown promise against various pathogens, suggesting potential applications in treating infectious diseases .
  • Anticancer Properties: Some studies have identified pyrrolidine-containing compounds as having anticancer effects through mechanisms such as inhibition of tumor growth and metastasis .
  • Cholinesterase Inhibition: This activity is relevant for developing treatments for neurodegenerative diseases like Alzheimer's disease .

The specific biological activities of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine are still being explored, but its structural characteristics suggest potential therapeutic applications.

The synthesis of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine typically involves several steps:

  • Formation of Pyrrolidinyl Intermediate: The reaction begins with the formation of an intermediate by reacting pyrrolidine with a suitable precursor in controlled conditions.
  • Substitution Reaction: The intermediate is then subjected to nucleophilic substitution with 2-methylpyridine under specific conditions to achieve the desired product.

Industrial production methods often utilize automated reactors and continuous flow systems to optimize yield and purity.

(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting various diseases.
  • Chemical Research: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry.

Interaction studies involving (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine focus on its binding affinity and efficacy against specific biological targets. For instance, pyrrolidine derivatives have been studied for their interactions with receptors involved in cancer progression and inflammation. Understanding these interactions is crucial for developing effective therapeutic agents .

Several compounds share structural similarities with (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
(R)-2-Methyl-5-(pyrrolidin-2-yl)pyridinePyridine ring substituted at the 5-positionDifferent substitution pattern affects activity
1H-Pyrrolo[2,3-b]pyridineContains a fused pyrrole-pyridine structureKnown for potent FGFR inhibition
1-Acetyl-2-benzylpyrrolidinePyrrolidine ring with an acetyl and benzyl groupExhibits significant antimicrobial activity

These compounds demonstrate variations in substitution patterns that influence their biological activities and applications, highlighting the uniqueness of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine within this class of compounds.

Catalytic Asymmetric Hofmann-Löffler Cyclization Strategies

The Hofmann-Löffler-Freytag (HLF) reaction has emerged as a powerful tool for synthesizing pyrrolidines via radical-mediated intramolecular C–H amination. Traditional HLF protocols involve N-halogenated amine precursors that undergo homolytic cleavage under acidic or photochemical conditions to generate nitrogen-centered radicals. These intermediates abstract hydrogen atoms via 1,5-hydrogen atom transfer (HAT), leading to pyrrolidine cyclization. Recent advances have enabled enantioselective HLF reactions by integrating chiral catalysts.

A landmark study by Laohapaisan et al. (2024) demonstrated the first enantioselective HLF reaction using a chiral copper catalyst (Table 1). The protocol converts ketone-derived oximes into pyrrolidines with up to 92% enantiomeric excess (ee). Key to this breakthrough is the generation of iminyl radicals via single-electron transfer (SET) from a Cu(I) complex, followed by 1,5-HAT to form a carbon-centered radical. Stereocontrol arises during the reductive elimination of a Cu(III)-alkyl intermediate, which enforces a specific configuration at the pyrrolidine stereocenter.

Table 1: Enantioselective HLF Reaction Using Chiral Copper Catalysts

SubstrateCatalystYield (%)ee (%)
Aryl oximeCu/(R)-Ph-BOX8592
Alkyl oximeCu/(S)-Ph-BOX7888

Mechanistic studies using electron paramagnetic resonance (EPR) spectroscopy confirmed the involvement of nitrogen- and carbon-centered radicals, with regioselectivity dictated by the stability of intermediates. For instance, C6 radicals undergo secondary 1,5-HAT to form thermodynamically stable C2 radicals, favoring pyrrolidine over piperidine products. This selectivity aligns with the structural requirements of (R)-2-methyl-3-(pyrrolidin-2-yl)pyridine, where the pyrrolidine ring must adopt a specific conformation to avoid steric clashes with the pyridine methyl group.

Chiral Auxiliary-Mediated Pyrrolidine Ring Formation

While classical chiral auxiliaries remain underutilized in HLF reactions, modern biocatalytic approaches offer complementary strategies for enantioselective pyrrolidine synthesis. Zubčić et al. (2024) engineered cytochrome P411 variants to catalyze intramolecular C(sp³)–H amination of organic azides, yielding pyrrolidines with 85–90% ee (Table 2). The enzyme’s active site acts as a pseudo-chiral auxiliary, orienting substrates for selective radical recombination.

Table 2: Biocatalytic Synthesis of Chiral Pyrrolidines

SubstrateEnzyme Variantee (%)
Alkyl azideP411-PYS-514990
Aryl azideP411-INS-515185

This method avoids stoichiometric auxiliaries by leveraging the enzyme’s inherent stereocontrol, enabling concise access to pyrrolidine cores. Subsequent functionalization via P411-catalyzed carbene transfer or tryptophan synthase-mediated coupling introduces pyridine moieties, completing the synthesis of (R)-2-methyl-3-(pyrrolidin-2-yl)pyridine.

Transition Metal-Catalyzed C–H Functionalization Techniques

Transition metal catalysts enable direct C–H bond functionalization, streamlining the assembly of complex heterocycles. Copper-based systems dominate this field due to their compatibility with radical and polar mechanisms. Martínez and Muñiz (2015) reported an iodine-catalyzed HLF reaction that operates via two interlocked catalytic cycles, initiating radical chains with visible light. Although not enantioselective, this work laid the groundwork for later asymmetric adaptations.

Building on this, Laohapaisan et al. (2024) combined copper photocatalysis with asymmetric induction to achieve α-aminoalkylation of acyclic imines (Table 3). The reaction proceeds through a Cu(I)/Cu(III) cycle, where photoexcited Cu(I) generates iminyl radicals, and chiral bisoxazoline ligands control the stereochemistry of C–N bond formation.

Table 3: Copper-Catalyzed Enantioselective C–H Amination

SubstrateLigandee (%)
Pyridine imine(R)-Ph-BOX89
Methyl-substituted imine(S)-Ph-BOX91

This method facilitates the simultaneous construction of pyrrolidine and pyridine rings, making it ideal for synthesizing (R)-2-methyl-3-(pyrrolidin-2-yl)pyridine. Regioselectivity is ensured by the preferential activation of C–H bonds adjacent to electron-withdrawing groups, such as pyridine nitrogen.

Radical Recombination Pathways in Nitrogen Heterocycle Synthesis

The formation of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine through radical recombination pathways involves complex mechanistic considerations that distinguish it from conventional ionic coupling reactions [7] [8]. Nitrogen-centered radicals play a pivotal role in the synthesis of nitrogen heterocycles, particularly in the formation of pyrrolidine-containing compounds [5] [9].

The radical recombination mechanism begins with the generation of nitrogen-centered radicals through various initiation methods [7] [10]. These radicals can be formed through direct or indirect rupture of nitrogen-containing bonds, including nitrogen-halogen, nitrogen-oxygen, nitrogen-nitrogen, nitrogen-sulfur, and nitrogen-hydrogen bonds [5] [11]. In the specific case of pyridine-pyrrolidine coupling, the process involves the formation of pyridyl radicals and pyrrolidinyl radicals that subsequently undergo recombination [12] [9].

Radical TypeFormation Energy (kJ/mol)Recombination Rate (s⁻¹)Selectivity Factor
Pyridyl Radical86.61.39 × 10⁹0.75
Pyrrolidinyl Radical112.92.18 × 10⁸0.82
Aminyl Radical95.27.87 × 10⁷0.68

The radical-radical coupling process between pyridyl phosphonium radicals and boryl-stabilized pyridine radicals has been extensively studied, revealing that this mechanism differs significantly from traditional Minisci-type coupling reactions [12] [9]. Mechanistic investigations indicate that phosphonium salts serve as the only viable radical precursors in these processes, and the bond formation occurs through radical-radical coupling rather than through conventional pyridyl radical intermediates [12] [9].

The recombination efficiency of geminate radical cage pairs is significantly influenced by solvent microviscosity rather than bulk viscosity [10] [11]. Five different solvent systems demonstrate that recombination efficiency remains constant at any particular microviscosity, regardless of the solvent composition [10]. This finding has profound implications for optimizing reaction conditions in the synthesis of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine.

Computational studies using density functional theory calculations reveal that the radical recombination pathways proceed through specific transition states with characteristic activation energies [2] [13]. The pyridyl radical formation involves hydrogen abstraction with bond length changes from 1.12 to 1.21 Angstroms, while the subsequent recombination process requires overcoming energy barriers of approximately 32.8 kilocalories per mole [2] [13].

Stereochemical Control in Pyridine-Pyrrolidine Coupling Reactions

Stereochemical control in the formation of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine represents a critical aspect of synthetic methodology development [14] [15]. The stereoselectivity of pyrrolidine synthesis is governed by multiple factors including substrate structure, reaction conditions, and the nature of intermediates formed during the coupling process [14] [16].

The asymmetric synthesis of pyrrolidines with vicinal stereocenters has been achieved through memory of chirality-assisted intramolecular reactions [14] [4]. These reactions demonstrate excellent diastereoselectivity and enantioselectivity, with the influence of a single chiral center in the substrate determining the overall stereochemical outcome [14]. The mechanism involves alpha-amino ester enolates with allylic halides, providing functionalized pyrrolidines through a single operation [14].

Substrate TypeDiastereomeric RatioEnantiomeric Excess (%)Yield (%)
Quaternary-Tertiary95:59883
Quaternary-Quaternary92:89576
Tertiary-Tertiary88:128769

Stereochemical control in pyridine-pyrrolidine coupling reactions is particularly influenced by the cyclometallation step [4]. Both cis and trans carbon-hydrogen bond activation can occur equally at specific positions, but the stereoselectivity results from strain differences in the corresponding palladacycles [4]. The energy difference between trans and cis configurations is approximately 6 kilocalories per mole, with the oxidative addition step serving as the stereo-determining step [4].

The heterogeneous catalytic hydrogenation of highly substituted pyrrole systems provides another route to functionalized pyrrolidines with excellent diastereoselectivity [17]. These aromatic systems can be fully reduced to afford pyrrolidines with up to four new stereocenters [17]. The reaction proceeds through a two-step hydrogenation sequence where initial reduction of the carbon-heteroatom bond provides a stereocenter that directs the subsequent reduction of the pyrrole [17].

Stereoselective synthesis pathways also involve 1,3-dipolar cycloaddition reactions between chiral nitrogen-tert-butanesulfinylazadienes and azomethine ylides [18]. These reactions, catalyzed by silver carbonate in toluene at room temperature, produce densely substituted pyrrolidines with up to four stereogenic centers in moderate to good yields with excellent regio- and diastereoselectivity [18].

Solvent Effects on Diastereomeric Ratio Optimization

Solvent selection plays a crucial role in optimizing diastereomeric ratios during the synthesis of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine [19] [20]. The polarity, hydrogen bonding capability, and coordination properties of solvents significantly influence reaction outcomes, selectivity, and product distribution [19] [21].

Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile demonstrate superior performance in nitrogen heterocycle coupling reactions compared to protic solvents [20] [22]. These solvents preferentially solvate cations while leaving anions free to participate in nucleophilic processes, thereby enhancing reaction rates and improving selectivity [22] [23].

SolventDielectric ConstantDiastereomeric RatioReaction Time (h)Yield (%)
Dimethyl Sulfoxide46.795:5891
Dimethylformamide36.788:121285
Acetonitrile37.582:181678
Tetrahydrofuran7.675:252468
Toluene2.465:353652

The influence of solvent polarity on stereoselectivity has been extensively studied through the isomerization behavior of similar compounds in different solvent environments [21]. Strongly polar solvents such as dimethyl sulfoxide demonstrate enhanced stabilization of conformers with higher dipole moments, leading to improved diastereomeric ratios [21]. The mechanism involves dipole-driven catalysis of isomerization processes at interfacial regions [21].

Cross-coupling reactions utilizing palladium catalysts show marked sensitivity to solvent choice [20]. Ethereal solvents like 1,4-dioxane and tetrahydrofuran, while commonly used, often provide lower selectivity compared to polar aprotic alternatives [20] [22]. The combination of potassium carbonate and pivalic acid in appropriate solvents enables catalyst turnover while sequestering detrimental halide ions as insoluble potassium halide salts [4].

Solvent effects on radical cage phenomena further influence diastereomeric outcomes [10]. The microviscosity of the solvent system, rather than bulk viscosity, determines the recombination efficiency of radical pairs [10]. This relationship has direct implications for controlling the stereochemical outcome of radical-mediated coupling reactions [10] [11].

Temperature and solvent interactions also play significant roles in diastereomeric ratio optimization [24]. The synthesis of planar chiral compounds demonstrates that dichloromethane at room temperature in the presence of pyridine provides optimal conditions for achieving high diastereoselectivity [24]. The mechanism involves proton-mediated cyclocondensation followed by diastereoselective nucleophilic attack on iminium intermediates [24].

Density Functional Theory Analysis of Transition States

Density Functional Theory calculations have proven instrumental in characterizing the transition state geometries and energetics of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine and related pyrrolidine-pyridine systems. Modern DFT methodologies employing hybrid functionals such as B3LYP with dispersion corrections have demonstrated exceptional capability in describing these complex heterocyclic structures [1] [2] [3].

The application of DFT methods to pyrrolidine-pyridine systems reveals critical insights into transition state characteristics. Studies utilizing the B3LYP/6-311+G(2df,p) level of theory with solvation corrections demonstrate that the most computationally demanding step in reactions involving these scaffolds typically involves initial nucleophilic attack, with calculated energy barriers ranging from 9.7 to 40.1 kcal/mol depending on the specific reaction pathway and solvent environment [4]. For (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine derivatives, the pyrrolidine ring adopts an envelope conformation to minimize steric strain, which significantly influences the electronic distribution and transition state accessibility [5].

Contemporary DFT investigations employing the M06-2X functional with 6-31+G(d,p) basis sets have revealed that transition states involving pyrrolidine-pyridine systems exhibit distinctive orbital mixing patterns. The analysis demonstrates that the LUMO of the transition state comprises mixed orbitals, with the sigma-star molecular orbital of the substrate serving as the primary component [6]. This orbital composition analysis provides fundamental insights into the reaction mechanism and indicates that nucleophilic substitution reactions proceed through an SNm mechanism, where mixed orbitals dominate the transition state electronic structure.

Table 1: DFT Transition State Analysis Parameters for Pyrrolidine-Pyridine Systems

PropertyValueFunctional/Basis SetReference
Energy Barrier (kcal/mol)9.7-40.1B3LYP/6-311+G(2df,p) [4]
C-N Bond Distance (Å)1.94B3LYP/6-31G(d) [6]
Transition State GeometryEnvelope conformationB3LYP/def2-TZVP [3]
LUMO CompositionMixed σ orbitalsM06-2X/6-31+G(d,p) [6]
Mulliken Charge (N)-0.282 to -0.321B3LYP/def2-TZVP [3]

Advanced DFT calculations utilizing dispersion-corrected functionals reveal that the transition state geometries of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine exhibit significant sensitivity to the orientation of the pyrrolidine substituent. The calculated results demonstrate that barriers to amine group torsional and inversion motions are low, but averaging the chemical shifts over these motions appears to be relatively unimportant for the overall energetics [1]. The incorporation of Grimme's D3 dispersion correction proves essential for accurately describing the weak intermolecular interactions that stabilize the transition state configurations.

Machine learning approaches integrated with DFT calculations have emerged as powerful tools for transition state prediction. Recent developments demonstrate that machine learning models can predict transition state structures within seconds with high accuracy, achieving chemical precision comparable to traditional quantum chemical methods while reducing computational overhead by up to 47% [7] [8]. These approaches utilize hardware-efficient ansatz circuits and variational quantum eigensolver algorithms to estimate ground state energies with minimal quantum resources.

Molecular Dynamics Simulations of Target Binding Pockets

Molecular dynamics simulations of protein binding pockets interacting with (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine provide comprehensive insights into the dynamic behavior of these complex systems. The structural flexibility of binding pockets allows proteins to adapt to molecular binding partners and facilitates the binding process, necessitating the consideration of protein internal motion in determining and predicting binding properties [9] [10].

Contemporary molecular dynamics investigations reveal five distinct classes of protein pocket dynamics relevant to (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine binding: appearance and disappearance of subpockets within existing pockets, formation of adjacent pockets on protein surfaces, pocket breathing caused by side-chain fluctuations, opening and closing of channels or tunnels, and the emergence of allosteric pockets distinct from primary binding sites [9]. Each class of pocket dynamics influences the binding kinetics and thermodynamics through different mechanisms, including induced fit, conformational selection, and gating models.

Molecular dynamics simulations employing all-atom force fields demonstrate that (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine derivatives exhibit strong hydrogen bonding interactions with key amino acid residues. Specifically, hydrogen bonds form between ASP110 and the protonated nitrogen in the pyrrolidine ring, while π-stacking interactions occur between the pyridine ring and PHE345 or HIS349 residues [11]. The distance between ASP110 and the protonated pyrrolidine nitrogen ranges from 3.16 to 3.84 Å, with most compounds showing weaker interactions compared to reference ligands, resulting in shifted binding poses toward secondary binding sites.

Table 2: Molecular Dynamics Simulation Parameters for Binding Pocket Interactions

ParameterValueSimulation ConditionsReference
Hydrogen Bond Distance (Å)3.16-3.84Explicit water, 298K [11]
π-Stacking Distance (Å)3.5-4.2AMBER force field [11]
Binding Pocket Volume (ų)150-850Variable temperature [12]
Simulation Time (ns)50-100Production runs [13]
Conformational SamplingMultiple statesEnhanced sampling [13]

Cryptic binding pocket identification through molecular dynamics simulations reveals that (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine can access transiently formed binding sites that are absent in unliganded protein structures [13]. These cryptic pockets emerge through protein dynamics and represent attractive alternative binding sites. The formation mechanisms involve both conformational selection and induced fit processes, with the ligand either stabilizing specific conformations accessible to the unbound state or causing the target to explore previously inaccessible conformational regions.

Cosolvent molecular dynamics simulations demonstrate enhanced pocket detection capabilities when benzene or phenol cosolvents are employed alongside traditional water-based systems [12]. The introduction of organic cosolvents increases the probability of identifying transient binding pockets and provides more accurate representations of the conformational ensemble accessible to (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine binding. The cosolvent approach yields binding pocket volumes ranging from 150 to 850 ų, with significantly larger volumes observed in benzene/water simulations compared to pure water systems.

Extended molecular dynamics simulations spanning microsecond timescales reveal that (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine binding involves multiple conformational states of the target protein [14]. The mdCATH dataset, comprising molecular dynamics simulations of 5,398 protein domains with accumulated simulation times exceeding 62 milliseconds, provides unprecedented statistical power for analyzing binding pocket dynamics. These extensive simulations capture protein unfolding thermodynamics and kinetics across diverse temperature ranges from 320K to 450K, enabling comprehensive characterization of binding pocket accessibility and stability.

Quantum Mechanical Studies on Tautomeric Equilibria

Quantum mechanical investigations of tautomeric equilibria in (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine and related heterocyclic systems reveal fundamental insights into the relative stability and interconversion mechanisms of different tautomeric forms. The computational analysis of tautomerism employs sophisticated quantum mechanical methods including density functional theory, coupled cluster theory, and variational quantum eigensolver approaches to predict tautomeric equilibria with chemical accuracy [15] [16] [17].

The application of DFT methods to tautomeric systems demonstrates that the wB97X-V functional with 6-311+G(2df,2p) basis sets provides excellent agreement with experimental equilibrium constants [16]. For pyridine-containing tautomeric systems analogous to (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine, calculations reveal that tautomeric equilibria exhibit strong sensitivity to solvent effects. The computed equilibrium constants in different solvents range from 1.7 in cyclohexane to significantly higher values in polar solvents, with energy differences typically falling within 0.32 to 2.2 kcal/mol [16].

Comprehensive quantum mechanical studies demonstrate that tautomerization mechanisms in pyrrolidine-pyridine systems involve concerted proton transfer processes with energy barriers ranging from 16.12 to 31.0 kcal/mol [18] [19]. The transition states for these processes exhibit characteristic geometries with partially broken and forming bonds, and the calculations reveal that π-bonding interactions can significantly influence the position of tautomeric equilibria. For tantalum-containing systems with pyrrolidine ligands, the presence of coinage metals dramatically shifts the equilibrium toward bis-alkylidene tautomers, demonstrating the importance of metal coordination in controlling tautomeric preferences.

Table 3: Quantum Mechanical Tautomeric Equilibrium Data

SystemEnergy Difference (kcal/mol)Equilibrium ConstantMethodReference
Hydroxypyridine/Pyridone0.32-2.21.7-15.3wB97X-V/6-311+G(2df,2p) [16]
Alkylidyne/Alkylidene30-31Variable with metalDFT/B3LYP [18]
Pyrrolidine Tautomers16.12Not reportedM06/6-311+G(d,p) [19]
Acetone TautomersChemical accuracyExperimental agreementVQE/STO-3G [17]

Advanced computational approaches utilizing combinatorial-computational-chemoinformatics methodologies enable systematic exploration of tautomeric spaces for complex heterocyclic molecules [20]. The three-step process involves combinatorial generation of tautomer libraries, screening based on density functional theory geometry optimization and energy minimization, and final refinement using coupled cluster theory with single, double, and perturbative triple excitations. This comprehensive approach identifies the most stable tautomers while providing detailed analysis of structural features determining stability.

Hybrid quantum chemistry-quantum computation workflows represent the cutting edge of tautomeric equilibrium prediction [17]. These methods utilize variational quantum eigensolver algorithms with hardware-efficient ansatz circuits to achieve chemical accuracy with minimal quantum resources. For complex systems like Edaravone containing 150 spin-orbitals, the approach achieves chemical accuracy using only eight qubits and 80 two-qubit gates, demonstrating the practical applicability of quantum computational methods to tautomeric equilibrium prediction.

The influence of environmental effects on tautomeric equilibria proves crucial for (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine systems. Quantum mechanical calculations incorporating solvent effects through polarizable continuum models and explicit solvation demonstrate that polar solvents stabilize tautomers with enhanced dipole moments, while nonpolar environments favor tautomers with extended aromatic conjugation [15]. The computational prediction of tautomeric equilibria requires careful consideration of methodological limitations, solvent effects, and the incorporation of dynamic effects to achieve reliable results for drug discovery applications.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.115698455 g/mol

Monoisotopic Mass

162.115698455 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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